molecular formula C4H9NO3S B2733364 N-methyl-2-oxopropane-1-sulfonamide CAS No. 97289-61-7

N-methyl-2-oxopropane-1-sulfonamide

Cat. No. B2733364
CAS RN: 97289-61-7
M. Wt: 151.18
InChI Key: WKGJYIXRQSXMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of N-methyl-2-oxopropane-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI code for this compound is 1S/C4H9NO3S/c1-4(6)3-9(7,8)5-2/h5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

N-methyl-2-oxopropane-1-sulfonamide is a powder with a melting point of 48-50 degrees Celsius .

Scientific Research Applications

Organic Synthesis Applications

  • Cycloaddition and Annulation Reactions : N-methyl-2-oxopropane-1-sulfonamide derivatives are utilized in cycloaddition and annulation reactions. For instance, AlCl3-promoted formal [2 + 3]-cycloaddition with N-benzylic sulfonamides yields highly stereoselective indane derivatives, demonstrating the use of cyclopropane diesters in constructing complex organic frameworks (Zhu et al., 2014). Similarly, Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes with ynamides provides cyclopentene sulfonamides, showcasing the versatility of sulfonamides in synthetic chemistry (Mackay et al., 2014).

  • Sulfonamide Synthesis : Novel methods for synthesizing sulfonamides, essential in pharmaceuticals and agrochemicals, have been developed. Electrochemical oxidative coupling of amines and thiols presents an environmentally friendly approach for producing sulfonamides, emphasizing sustainable chemistry practices (Laudadio et al., 2019).

Material Science Applications

  • Polymer Synthesis : N-methyl-2-oxopropane-1-sulfonamide derivatives contribute to the development of novel polymeric materials. For example, locally and densely sulfonated poly(ether sulfone)s have been prepared for fuel cell applications, demonstrating the role of sulfonamides in enhancing proton conduction in polymers (Matsumoto et al., 2009).

Environmental Studies

  • Perfluorinated Sulfonamides : Studies on perfluorinated sulfonamides, including N-methyl-2-oxopropane-1-sulfonamide derivatives, in indoor and outdoor air and dust have shed light on their occurrence, partitioning, and potential human exposure risks. These compounds, used in various consumer products, demonstrate the environmental persistence and exposure pathways of sulfonamides (Shoeib et al., 2005).

Safety and Hazards

The safety information for N-methyl-2-oxopropane-1-sulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-2-oxopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-4(6)3-9(7,8)5-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGJYIXRQSXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-oxopropane-1-sulfonamide

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